4-(4-Methylphenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine
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Overview
Description
4-(4-Methylphenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine is a complex organic compound characterized by its unique molecular structure This compound belongs to the imidazo[1,5-B]pyridazine class, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methylphenylamine with phenylhydrazine under acidic conditions. The reaction mixture is then heated to facilitate the formation of the imidazo[1,5-B]pyridazine core structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazo[1,5-B]pyridazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 4-(4-Methylphenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine is used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-(4-Methylphenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,5-A]pyridazine derivatives
Phenyl-substituted imidazopyridazines
Methyl-substituted imidazopyridazines
Uniqueness: 4-(4-Methylphenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine stands out due to its specific substitution pattern and the presence of both phenyl and methyl groups
Properties
IUPAC Name |
4-(4-methylphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-13-7-9-14(10-8-13)16-11-12-21-23-18(16)17(22-19(23)20)15-5-3-2-4-6-15/h2-12H,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLRYBOCEKVBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NN3C2=C(N=C3N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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